

Comparative Analysis of 1Phenylcyclobutanecarbaldehyde and its Analogue

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Compound of Interest

Compound Name: 1-phenylcyclobutanecarbaldehyde

Cat. No.: B075188

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For researchers and professionals in the field of drug development and organic synthesis, a thorough characterization of novel and existing chemical entities is paramount. This guide provides a comparative analysis of the characterization data for **1**-

phenylcyclobutanecarbaldehyde and a structurally similar alternative, 1-phenylcyclopropane-1-carbaldehyde. The data presented is essential for identification, purity assessment, and understanding the physicochemical properties of these compounds.

Physicochemical Properties

A summary of the key physical and chemical properties for both compounds is presented in Table 1. These parameters are fundamental for predicting the behavior of the compounds in various experimental settings.



Property	1- Phenylcyclobutanecarbald ehyde	1-Phenylcyclopropane-1- carbaldehyde
Molecular Formula	C11H12O	C10H10O
Molecular Weight	160.21 g/mol	146.19 g/mol
Boiling Point	95-97 °C	104-106 °C (at 12 Torr)
Density	1.142 ± 0.06 g/cm ³ (Predicted)	1.194 ± 0.06 g/cm ³ (Predicted)
Appearance	Not specified	Colorless to light yellow liquid
CAS Number	1469-83-6	21744-88-7

Spectroscopic Characterization Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of organic molecules. The following tables summarize the expected and, where available, reported spectroscopic data for the two aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data

Feature	1- Phenylcyclobutanecarbald ehyde (Predicted)	1-Phenylcyclopropane-1- carbaldehyde (Predicted)
Aldehyde Proton (CHO)	~9.0-10.0 ppm (singlet)	~9.0-10.0 ppm (singlet)
Aromatic Protons (C ₆ H ₅)	~7.2-7.5 ppm (multiplet)	~7.1-7.4 ppm (multiplet)
Cycloalkane Protons	~1.8-2.8 ppm (multiplets)	~1.0-1.8 ppm (multiplets)

Table 3: Predicted ¹³C NMR Spectral Data



Feature	1- Phenylcyclobutanecarbald ehyde (Predicted)	1-Phenylcyclopropane-1- carbaldehyde (Predicted)
Carbonyl Carbon (C=O)	~190-200 ppm	~190-200 ppm
Aromatic Carbons	~125-145 ppm	~125-140 ppm
Cycloalkane Carbons	~15-50 ppm	~10-30 ppm

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

Functional Group	1- Phenylcyclobutanecarbald ehyde (Expected)	1-Phenylcyclopropane-1- carbaldehyde (Expected)
C=O Stretch (Aldehyde)	~1720-1740 cm ⁻¹ (strong)	~1715-1735 cm ⁻¹ (strong)
C-H Stretch (Aldehyde)	~2720 cm $^{-1}$ and ~2820 cm $^{-1}$ (medium, sharp)	~2720 cm ⁻¹ and ~2820 cm ⁻¹ (medium, sharp)
C-H Stretch (Aromatic)	~3000-3100 cm ⁻¹ (medium)	~3000-3100 cm ⁻¹ (medium)
C=C Stretch (Aromatic)	~1450-1600 cm $^{-1}$ (medium to weak)	~1450-1600 cm $^{-1}$ (medium to weak)
C-H Stretch (Aliphatic)	~2850-2960 cm ⁻¹ (strong)	~2850-2960 cm ⁻¹ (strong)

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Fragmentation



Feature	1- Phenylcyclobutanecarbald ehyde (Expected)	1-Phenylcyclopropane-1- carbaldehyde (Expected)
Molecular Ion (M+)	m/z 160	m/z 146
Major Fragments	Loss of CHO (m/z 131), Phenyl group (m/z 77), Cyclobutylcarbonyl cation (m/z 83)	Loss of CHO (m/z 117), Phenyl group (m/z 77), Cyclopropylcarbonyl cation (m/z 69)

Experimental Protocols

Standard experimental procedures for obtaining the characterization data are outlined below. These protocols are generally applicable to small organic molecules like the aldehydes discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the aldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).



Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place a drop of the neat liquid aldehyde between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean, empty salt plates prior to the sample measurement.
- Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

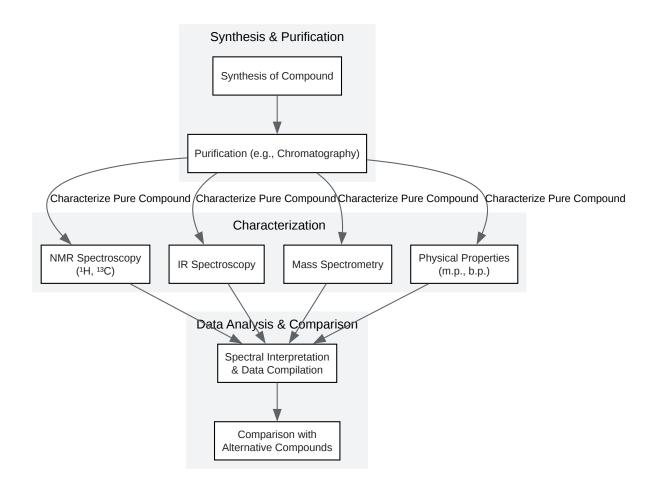
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the aldehyde in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Scan a suitable mass range to detect the molecular ion and significant fragment ions.

Experimental Workflow

The general workflow for the characterization of an organic compound like **1- phenylcyclobutanecarbaldehyde** is depicted in the following diagram.





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Caption: General workflow for synthesis, purification, and characterization of an organic compound.

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